(S)-2-Amino-2-(m-tolyl)ethanol

Asymmetric Synthesis Chiral Auxiliary Enantioselective Catalysis

Sourcing the correct stereoisomer is critical for diastereoselective control. Racemic or regioisomeric substitutes introduce undefined stereochemical outcomes. (S)-2-Amino-2-(m-tolyl)ethanol (CAS 1026230-99-8) is an enantiomerically pure β-amino alcohol with defined (S)-configuration at C2 and a meta-tolyl substituent. - Solid at RT (mp 85-87°C) for automated weighing; inert atmosphere storage. - Enables predictable diastereofacial bias in chiral auxiliary applications. - Batch-specific NMR/HPLC documentation supports use as qualified reference standard.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 1026230-99-8
Cat. No. B2980020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(m-tolyl)ethanol
CAS1026230-99-8
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CO)N
InChIInChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
InChIKeyRJJLTGSKFNJQCZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-(m-tolyl)ethanol: Chiral β-Amino Alcohol Overview


(S)-2-Amino-2-(m-tolyl)ethanol (CAS 1026230-99-8) is an enantiomerically pure β-amino alcohol bearing a stereogenic center at the C-2 position and a meta-tolyl (3-methylphenyl) substituent [1]. The compound exists as a white to off-white solid with a reported melting point of 85–87 °C and a predicted boiling point of 300.9 ± 27.0 °C at 760 mmHg . Its molecular formula is C₉H₁₃NO with a molecular weight of 151.21 g/mol, and the (S)-absolute configuration is assigned via the Cahn–Ingold–Prelog system . As a chiral building block, this compound is employed in asymmetric synthesis, pharmaceutical intermediate preparation, and chiral ligand development, with commercial availability typically at 95–97% purity from multiple specialty chemical suppliers .

Why Generic Analogs Cannot Replace (S)-2-Amino-2-(m-tolyl)ethanol


Generic substitution with racemic m-tolylethanolamine (CAS 1179634-13-9) or alternative regioisomers introduces uncontrolled stereochemical and positional variables that fundamentally alter synthetic outcomes. The (S)-enantiomer possesses a specific three-dimensional arrangement at the chiral C-2 center that governs diastereoselective induction in asymmetric transformations, whereas the racemate delivers a statistical mixture of stereoisomers with undefined and potentially antagonistic stereochemical effects . Positional isomerism on the aromatic ring further compounds this issue: the ortho-tolyl and para-tolyl variants exhibit distinct steric profiles and electronic distributions at the reactive benzylic amine and hydroxyl sites, leading to divergent reaction kinetics and product distributions [1]. For applications requiring defined stereochemical fidelity—such as chiral auxiliary strategies, enantioselective catalysis, or the synthesis of single-enantiomer pharmaceutical intermediates—the procurement of the specific (S)-configured, meta-substituted compound is not interchangeable with in-class alternatives and requires CAS-verified sourcing to ensure batch-to-batch reproducibility .

(S)-2-Amino-2-(m-tolyl)ethanol: Differentiation from Closest Analogs


Chiral Purity: (S)-Enantiomer vs. Racemate

The (S)-configured β-amino alcohol (CAS 1026230-99-8) is structurally and stereochemically distinct from its (R)-enantiomer (CAS 926292-63-9) and the racemic mixture (CAS 1179634-13-9). In chiral auxiliary applications, the (S)-enantiomer provides predictable and reproducible diastereofacial bias that is opposite to that induced by the (R)-enantiomer, enabling access to either stereochemical series of a target molecule . The racemate contains an equimolar mixture of both (S)- and (R)-enantiomers (50:50 ratio), which renders it unsuitable for stereoselective transformations requiring a single, defined stereochemical directing group . Commercial specifications reflect this differentiation: the (S)-enantiomer is supplied with defined optical purity (≥97% chemical purity, with enantiomeric excess typically verified by chiral HPLC or NMR), whereas the racemate carries no stereochemical guarantee and is documented as a distinct CAS entity for achiral applications only .

Asymmetric Synthesis Chiral Auxiliary Enantioselective Catalysis

meta-Tolyl vs. ortho- and para-Tolyl Substituents

The meta-tolyl (3-methylphenyl) substituent on (S)-2-amino-2-(m-tolyl)ethanol confers a distinct steric and electronic environment at the benzylic chiral center compared to its ortho- and para-substituted positional isomers. The meta-methyl group is positioned such that it avoids direct steric hindrance with the adjacent amino and hydroxyl functionalities while still providing sufficient steric bulk to influence diastereofacial selectivity in substrate approach [1]. In contrast, an ortho-tolyl substituent introduces significant steric compression adjacent to the reactive benzylic site, which can restrict conformational flexibility and alter nucleophilicity . A para-tolyl substituent, lacking proximal steric influence at the chiral center, provides minimal stereodirecting contribution beyond simple electronic modulation [2].

Steric Effects Regioselectivity Ligand Design

Solid-State Handling vs. Liquid Analogs

(S)-2-Amino-2-(m-tolyl)ethanol exists as a white to off-white solid at ambient temperature with a reported melting point of 85–87 °C, which confers handling advantages over liquid amino alcohol analogs that may be more susceptible to oxidative degradation or require cold-chain logistics . The compound requires storage at room temperature under inert atmosphere with protection from light, as specified in supplier technical datasheets . In contrast, certain related amino alcohols—particularly those with lower molecular weight or aliphatic substitution patterns—exist as liquids with higher vapor pressures and increased susceptibility to atmospheric oxidation, necessitating refrigerated storage (2–8 °C) and/or stringent exclusion of moisture .

Storage Stability Handling Requirements Procurement Logistics

Commercial Availability and Purity Specifications

The (S)-enantiomer (CAS 1026230-99-8) is commercially available from multiple specialty chemical suppliers with standardized purity specifications ranging from 95% to 97%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC analysis . The (R)-enantiomer (CAS 926292-63-9) is available at comparable purity (97%) but with independent CAS registration, requiring distinct procurement verification . The racemic m-tolylethanolamine (CAS 1179634-13-9) is supplied at 97% purity but without stereochemical specification, and its lower procurement cost reflects the absence of chiral resolution steps in manufacturing .

Procurement Supply Chain Quality Assurance

Class-Level Context for Chiral Amino Alcohols

1,2-Amino alcohols constitute a privileged scaffold in asymmetric synthesis, serving as chiral auxiliaries, ligands, and organocatalysts across diverse stereoselective transformations [1]. Within this class, β-amino alcohols bearing aromatic substituents at the carbinol carbon—such as (S)-2-amino-2-(m-tolyl)ethanol—provide enhanced stereodiscrimination relative to purely aliphatic analogs due to the additional π-π interactions and steric constraints imposed by the aryl group . While direct comparative catalytic data for this specific compound are not available in the public literature, class-level inference from structurally related aryl-substituted β-amino alcohols indicates that the m-tolyl group offers a distinct steric/electronic profile that can be leveraged for substrate-specific optimization in ligand screening campaigns [2].

Chiral Auxiliary Asymmetric Catalysis Stereoselective Synthesis

Application Scenarios for (S)-2-Amino-2-(m-tolyl)ethanol


Chiral Auxiliary for Single-Enantiomer Intermediates

The (S)-configured β-amino alcohol serves as a chiral auxiliary for diastereoselective transformations requiring a defined stereochemical directing group. In this capacity, the (S)-enantiomer (CAS 1026230-99-8) provides predictable diastereofacial bias that is opposite to the (R)-enantiomer (CAS 926292-63-9), enabling access to either stereochemical series of a target pharmaceutical intermediate. Procurement of the specific (S)-enantiomer, rather than the racemate (CAS 1179634-13-9), is essential for maintaining stereochemical fidelity and avoiding product mixtures that would require additional separation steps .

Chiral Ligand for Enantioselective Catalysis

The meta-tolyl substituent offers a distinct steric and electronic profile suitable for ligand optimization campaigns in asymmetric catalysis. The meta-methyl group provides intermediate steric bulk (Es ~0 relative to ortho-substituted analogs) with minimal electronic perturbation (σm ~ -0.07), making the compound a valuable entry in ligand libraries when fine-tuning enantioselectivity. This structural feature distinguishes the compound from ortho-tolyl analogs that may restrict conformational flexibility or para-tolyl analogs that provide insufficient steric differentiation [1].

Stereodefined Building Block for Parallel Synthesis

As a solid chiral amino alcohol with room-temperature storage compatibility (melting point 85–87 °C; storage: inert atmosphere, protect from light), the compound is well-suited for automated parallel synthesis workflows in medicinal chemistry. The solid physical state facilitates accurate weighing and dispensing in library production, while the defined stereochemistry ensures that structure–activity relationship (SAR) data generated from the resulting compound libraries are attributable to the specific (S)-enantiomer rather than a stereochemical mixture .

Enantiopure Reference Standard for Chiral Analysis

The (S)-enantiomer serves as an authenticated reference standard for developing and validating chiral HPLC or SFC methods used to assess enantiomeric purity in synthetic intermediates and final drug substances. The compound is commercially available with batch-specific analytical documentation (NMR, HPLC, GC) that supports its use as a qualified reference material. This application requires procurement of the CAS-verified (S)-enantiomer (1026230-99-8) rather than the racemate (1179634-13-9) to ensure unambiguous identification of the (S)-configured peak in chiral chromatograms .

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